molecular formula C20H23N3O3S B7115413 N-[(1R,3S)-2,2-dimethyl-3-phenylcyclopropyl]-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide

N-[(1R,3S)-2,2-dimethyl-3-phenylcyclopropyl]-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide

Cat. No.: B7115413
M. Wt: 385.5 g/mol
InChI Key: IDVPBOFQZPNPSJ-QZTJIDSGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1R,3S)-2,2-dimethyl-3-phenylcyclopropyl]-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide is a chemical entity that stands out for its unique structural components. This compound features a cyclopropyl group, which adds strain and reactivity due to its ring structure, combined with a benzimidazole core, known for its biological activities.

Properties

IUPAC Name

N-[(1R,3S)-2,2-dimethyl-3-phenylcyclopropyl]-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c1-20(2)17(13-8-6-5-7-9-13)18(20)21-27(25,26)14-10-11-15-16(12-14)23(4)19(24)22(15)3/h5-12,17-18,21H,1-4H3/t17-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVPBOFQZPNPSJ-QZTJIDSGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1NS(=O)(=O)C2=CC3=C(C=C2)N(C(=O)N3C)C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]([C@H]1NS(=O)(=O)C2=CC3=C(C=C2)N(C(=O)N3C)C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Formation of the Cyclopropyl Group: The cyclopropyl ring can be formed via the Simmons-Smith reaction, where a diazo compound reacts with a zinc-copper couple, leading to the cyclopropyl moiety.

  • Benzimidazole Core Synthesis: The benzimidazole nucleus can be synthesized via the condensation of o-phenylenediamine with carboxylic acids under acidic conditions.

  • Sulfonamide Introduction: The sulfonamide group is typically introduced using sulfonyl chlorides reacting with amines under basic conditions.

Industrial Production Methods: The industrial synthesis might involve optimized versions of the above laboratory methods, with the use of flow reactors to increase efficiency and yield. Advanced purification techniques like crystallization or chromatography ensure the compound's purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The presence of the benzimidazole core allows for selective oxidation at specific sites, potentially leading to sulfoxide or sulfone derivatives.

  • Reduction: Reduction reactions, particularly involving the cyclopropyl group, can open the ring, leading to aliphatic chain extensions.

  • Substitution: The phenyl group can undergo electrophilic aromatic substitutions, introducing new functional groups onto the benzene ring.

Common Reagents and Conditions:

  • Oxidation Reagents: Potassium permanganate, hydrogen peroxide, or osmium tetroxide.

  • Reduction Reagents: Lithium aluminum hydride, hydrogen with palladium/carbon catalysts.

  • Substitution Conditions: Typically under Friedel-Crafts conditions with Lewis acids like aluminum chloride.

Major Products Formed:

  • Sulfone derivatives from oxidation.

  • Extended aliphatic chains from reduction.

  • Various substituted phenyl derivatives from aromatic substitutions.

Scientific Research Applications

Chemistry:

  • Synthesis Intermediates: Useful in creating more complex molecules through further functionalization.

Biology:

  • Enzyme Inhibitors: The benzimidazole core makes it a candidate for inhibiting enzymes, particularly in DNA-related processes.

Medicine:

  • Pharmacological Activities:

Industry:

  • Agricultural Chemicals: Could be explored for use in pesticides or herbicides due to its chemical stability and reactivity.

Mechanism of Action

Comparison:

  • N-[(1R,2S)-2,2-dimethyl-2-phenylcyclopropyl]-1,2-dimethyl-2-oxobenzimidazole-4-sulfonamide: Similar in structure but differences in cyclopropyl and benzimidazole positioning could affect reactivity and biological activity.

Comparison with Similar Compounds

  • Benzimidazole derivatives: Such as 2-aminobenzimidazole, commonly used in various pharmacological applications.

  • Cyclopropyl derivatives: For instance, cyclopropylamines used in medicinal chemistry for their bioactive properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.